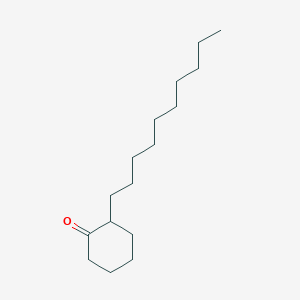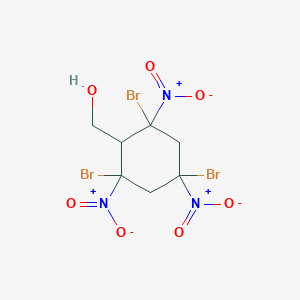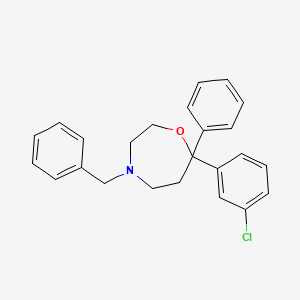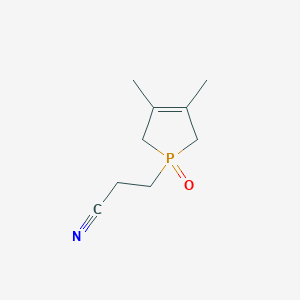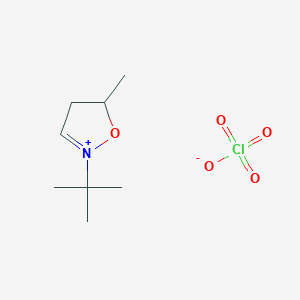![molecular formula C28H26N4O2S2 B14597191 2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide] CAS No. 61260-34-2](/img/structure/B14597191.png)
2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] is a complex organic compound characterized by the presence of disulfide bonds and aniline groups. This compound is of significant interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] typically involves the reaction of 4-anilinophenyl acetamide with a disulfide compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the disulfide bonds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] involves its interaction with molecular targets through its disulfide bonds and aniline groups. These interactions can modulate various biochemical pathways, including redox reactions and protein folding processes. The compound’s ability to undergo oxidation and reduction makes it a versatile tool in studying redox biology.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Disulfanediylbis(4-methylaniline)
- 2,2’-Disulfanediylbis(N-methylbenzamide)
- 2,2’-Disulfanediylbis(n-sec-butylbenzamide)
Uniqueness
2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] is unique due to its specific combination of disulfide bonds and aniline groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
61260-34-2 |
|---|---|
Molecular Formula |
C28H26N4O2S2 |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
2-[[2-(4-anilinoanilino)-2-oxoethyl]disulfanyl]-N-(4-anilinophenyl)acetamide |
InChI |
InChI=1S/C28H26N4O2S2/c33-27(31-25-15-11-23(12-16-25)29-21-7-3-1-4-8-21)19-35-36-20-28(34)32-26-17-13-24(14-18-26)30-22-9-5-2-6-10-22/h1-18,29-30H,19-20H2,(H,31,33)(H,32,34) |
InChI Key |
UYUOJVNQZVGVFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CSSCC(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


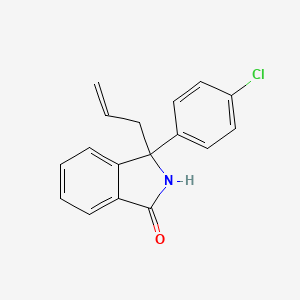

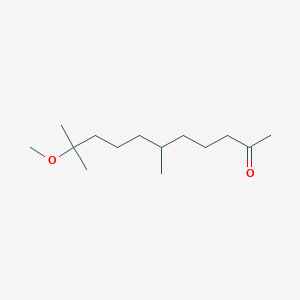
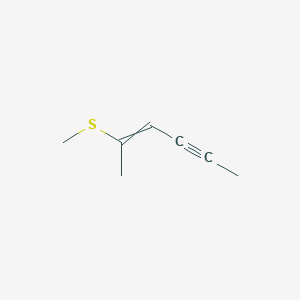
![1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14597148.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)
